
(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride
Overview
Description
(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring substituted with two fluorine atoms and a benzyl carbamate (Cbz) protecting group. The hydrochloride salt form enhances its solubility and stability, making it easier to handle in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms at the 3 and 4 positions of the pyrrolidine ring. This step often employs reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection: The amino group is protected using benzyl chloroformate (Cbz-Cl) to form the N-Cbz derivative.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The Cbz protecting group can be removed by hydrogenolysis or acidic hydrolysis.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Hydrolysis: Catalysts like palladium on carbon (Pd/C) for hydrogenolysis or trifluoroacetic acid (TFA) for acidic hydrolysis.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: The primary amine is obtained after removal of the Cbz group.
Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound is explored for its potential as a precursor in the synthesis of antiviral and anticancer agents. The fluorinated structure contributes to improved binding affinity and selectivity towards specific enzymes or receptors, which is critical in designing effective therapeutics.
- Enzyme Inhibition : Studies have indicated that (3R,4R)-N-Cbz-3,4-difluoropyrrolidine can act as an enzyme inhibitor. For instance, it has been investigated for its role in inhibiting proteases involved in viral replication pathways .
Organic Synthesis
- Building Block : This compound serves as a versatile building block in the synthesis of complex organic molecules. Its chiral nature allows for the creation of various stereoisomers that are essential in pharmaceutical applications.
- Chiral Auxiliary : It is utilized as a chiral auxiliary in asymmetric synthesis processes. The unique properties of the difluorinated pyrrolidine enhance the efficiency of these reactions .
Biological Research
- Biochemical Assays : The compound is studied for its interactions with biomolecules, making it useful in biochemical assays to understand enzyme mechanisms or receptor-ligand interactions .
- Structural Biology : Its conformational properties have implications in structural biology, particularly in understanding how fluorination affects molecular geometry and dynamics .
Case Studies
- Antiviral Agent Development : Research conducted on (3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride has shown promising results in developing inhibitors for viral enzymes. A study demonstrated that modifications to the difluoropyrrolidine scaffold significantly enhanced antiviral activity against specific viral strains .
- Synthesis of Fluorinated Prolines : A detailed synthesis route was developed for producing various difluorinated proline derivatives using (3R,4R)-N-Cbz-3,4-difluoropyrrolidine as a starting material. This research highlighted the compound's utility in generating biologically relevant proline analogs with distinct conformational properties .
Mechanism of Action
The mechanism of action of (3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The fluorine atoms enhance its binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: A related compound with hydroxyl groups instead of fluorine atoms.
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Another chiral compound used in pharmaceutical synthesis.
Uniqueness
(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable tool in various research fields.
Biological Activity
(3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride is a fluorinated derivative of pyrrolidine that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, conformational characteristics, and biological implications based on recent studies.
Molecular Characteristics
- Molecular Formula : C12H14ClF2NO2
- Molecular Weight : 267.751 g/mol
- CAS Number : 682359-79-1
- Density : 1.2 g/cm³
- Boiling Point : Approximately 343.5 °C
- Flash Point : 161.5 °C
2. Synthesis and Conformational Analysis
The synthesis of this compound involves several steps, including the selective introduction of fluorine atoms at the 3 and 4 positions of the pyrrolidine ring. The conformational properties are influenced by these substitutions, which affect the ring pucker and cis/trans isomerization rates.
A study detailed the synthesis of this compound alongside other diastereoisomers, revealing that fluorination alters the conformational dynamics significantly compared to non-fluorinated counterparts. The presence of fluorine atoms increases the acidity of adjacent carboxylic groups while reducing basicity due to inductive effects on nitrogen lone pairs .
The biological activity of this compound is primarily attributed to its ability to modulate protein structures and interactions due to its unique conformational properties. The fluorinated proline derivatives have been shown to influence peptide bond configurations, which can affect protein folding and stability.
Case Studies
Several studies have investigated the biological implications of this compound:
- Study on Protein Folding : Research indicated that incorporating (3R,4R)-N-Cbz-3,4-difluoropyrrolidine into peptides can enhance stability against proteolytic degradation while maintaining bioactivity. This was particularly noted in peptide-based drug design where conformational rigidity is desired .
- Antimicrobial Activity : Preliminary investigations suggested potential antimicrobial properties; however, further studies are needed to quantify this activity and elucidate the mechanisms involved .
4. Comparative Analysis with Other Fluorinated Compounds
The following table summarizes key differences between this compound and other related fluorinated compounds:
Compound Name | Molecular Formula | Biological Activity | Notable Properties |
---|---|---|---|
This compound | C12H14ClF2NO2 | Modulates protein structure | Increased acidity & reduced basicity |
(3S,4S)-N-Cbz-3,4-difluoropyrrolidine | C12H14ClF2NO2 | Similar structural effects | Different cis/trans ratios |
Monofluorinated Proline Derivatives | Varies | Variable depending on structure | Less impact on protein dynamics |
5. Conclusion
This compound represents a significant advancement in the field of medicinal chemistry due to its unique structural characteristics and potential biological applications. Ongoing research is essential to fully understand its mechanisms of action and therapeutic potential.
Future studies should focus on:
- Detailed pharmacological profiling.
- Exploration of its role in peptide-based therapeutics.
- Investigation into its antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (3R,4R)-N-Cbz-3,4-difluoropyrrolidine hydrochloride?
The synthesis typically involves stereoselective fluorination of a pyrrolidine precursor. A common approach starts with trans-3,4-dihydroxypyrrolidine, which undergoes conversion to triflate intermediates followed by nucleophilic fluorination. Subsequent N-Cbz protection (using benzyl chloroformate) and hydrochloride salt formation yield the target compound. The Marson group’s method for trans-3,4-difluoropyrrolidine synthesis via triflates is a foundational strategy . For stereochemical control, (4R)-4-hydroxyproline derivatives are often used as starting materials to ensure the (3R,4R) configuration .
Q. How can researchers purify and validate the stereochemical integrity of this compound?
Purification is typically achieved via silica gel chromatography, followed by recrystallization from solvents like ethanol or acetone. Analytical techniques such as H NMR (e.g., δ 4.2–5.1 ppm for Cbz protons) and chiral HPLC are critical for confirming stereochemical purity. For hygroscopic batches, lyophilization under inert conditions (argon/nitrogen) is recommended to prevent degradation .
Q. What analytical methods are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and F NMR to confirm fluorine substitution patterns and Cbz group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHFNO·HCl) .
- X-ray Crystallography : For absolute configuration determination, though this requires high-purity crystals .
Advanced Research Questions
Q. How does stereochemistry (3R,4R vs. 3S,4S) influence reactivity in downstream applications?
The (3R,4R) configuration impacts spatial orientation in catalysis or receptor binding. For example, in medicinal chemistry, this stereochemistry may enhance binding affinity to chiral targets compared to cis or trans isomers. Comparative studies using cis-3,4-difluoropyrrolidine hydrochloride (CAS: 869481-94-7) reveal divergent reactivity in coupling reactions, emphasizing the need for rigorous stereochemical analysis .
Q. What strategies optimize fluorination efficiency while minimizing side reactions?
Using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor as fluorinating agents improves yield, but side reactions like epimerization can occur. Recent advances employ tetrabutylammonium fluoride (TBAF) in anhydrous DMF to enhance nucleophilic displacement of triflates. Monitoring reaction temperature (<0°C) reduces racemization .
Q. How can researchers address low yields in large-scale synthesis?
Low yields (e.g., 2% in carboxamide coupling, as seen in similar compounds) often stem from steric hindrance or competing elimination. Strategies include:
- Microwave-assisted synthesis : Accelerates reaction kinetics.
- Protecting group modulation : Replacing Cbz with Boc (tert-butoxycarbonyl) may reduce steric bulk .
Q. What are the stability considerations for this compound under acidic/basic conditions?
The Cbz group is acid-labile, requiring neutral pH during storage. Hydrochloride salts are hygroscopic; store at −20°C under desiccation (e.g., PO). Prolonged exposure to bases (e.g., EtN) may deprotect the amine, necessitating inert atmosphere handling .
Q. How does fluorination at the 3,4-positions affect reactivity in cross-coupling reactions?
Fluorine’s electron-withdrawing effect activates the pyrrolidine ring for nucleophilic substitutions but may deactivate it in Pd-catalyzed couplings. For Suzuki-Miyaura reactions, pre-functionalization with boronate esters at the Cbz-protected nitrogen has shown success in analogous systems .
Q. How to resolve contradictions in reported synthetic yields for fluorinated pyrrolidines?
Discrepancies often arise from divergent fluorination protocols or starting materials. For example, trans-3,4-difluoropyrrolidine hydrochloride (CAS: 869481-92-5) synthesized via dihydroxypyrrolidine triflates may yield >80%, whereas cis isomers (CAS: 869481-94-7) require costly chiral auxiliaries, reducing efficiency .
Properties
IUPAC Name |
benzyl (3R,4R)-3,4-difluoropyrrolidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2.ClH/c13-10-6-15(7-11(10)14)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H/t10-,11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYSIOSCQHUBRG-NDXYWBNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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